2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1216202-12-8
VCID: VC4164701
InChI: InChI=1S/C9H12N4/c1-7-3-2-6-13-8(4-5-10)11-12-9(7)13/h2-3,6H,4-5,10H2,1H3
SMILES: CC1=CC=CN2C1=NN=C2CCN
Molecular Formula: C9H12N4
Molecular Weight: 176.223

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine

CAS No.: 1216202-12-8

Cat. No.: VC4164701

Molecular Formula: C9H12N4

Molecular Weight: 176.223

* For research use only. Not for human or veterinary use.

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine - 1216202-12-8

Specification

CAS No. 1216202-12-8
Molecular Formula C9H12N4
Molecular Weight 176.223
IUPAC Name 2-(8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Standard InChI InChI=1S/C9H12N4/c1-7-3-2-6-13-8(4-5-10)11-12-9(7)13/h2-3,6H,4-5,10H2,1H3
Standard InChI Key CGSQZZPEMBEGHE-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NN=C2CCN

Introduction

Structural Characterization

2-{8-Methyl- triazolo[4,3-a]pyridin-3-yl}ethan-1-amine is a fused heterocyclic compound featuring a triazolopyridine core. Its structure includes:

  • Triazolopyridine scaffold: A bicyclic system with a triazole ring fused to a pyridine ring.

  • 8-Methyl substituent: A methyl group attached to the pyridine ring at position 8.

  • Ethanamine side chain: A primary amine linked via an ethylene bridge to position 3 of the triazole ring .

Key structural features:

FeatureDescription
Core scaffold Triazolo[4,3-a]pyridine (fused triazole-pyridine system)
Substituents8-Methyl group, ethanamine side chain
Functional groupsPrimary amine (ethanamine), aromatic nitrogen atoms
Molecular formulaC₉H₁₂N₄ (calculated molecular weight: 180.21 g/mol)

Synthetic Routes and Preparation

General Synthetic Strategy

The synthesis of related triazolopyridine derivatives typically involves:

  • Cyclization reactions: Formation of the triazolopyridine core via cyclodehydration or ring-closing metathesis .

  • Functionalization: Introduction of substituents (e.g., methyl groups, amines) through alkylation, substitution, or coupling reactions .

Example pathway for analogous compounds:

  • Alkylation: Reaction of a naphthyridinone derivative with an S-propionic acid or ester to form a propanoic acid intermediate .

  • Hydrazide coupling: Condensation with hydrazinyl-pyridine derivatives using coupling reagents (e.g., EDCl/HOBt) .

  • Dehydration: Cyclization to form the triazolopyridine core .

Pharmacological and Biological Profile

Structure-Activity Relationships (SAR)

Studies on triazolopyridine derivatives highlight critical structural elements for bioactivity:

  • Triazole-pyridine fusion: Essential for binding to kinase targets (e.g., p38 MAPK) .

  • Substituent effects:

    • 8-Methyl group: Enhances lipophilicity and binding affinity .

    • Amine side chains: Facilitate hydrogen bonding with target proteins .

Key findings from related compounds:

CompoundTargetActivity (EC₅₀/IC₅₀)Selectivity (hERG inhibition)Source
Triazolopyridazine leadCryptosporidium0.17 μMLow (IC₅₀ >10 μM)
p38 MAPK inhibitorp38 kinaseSub-μMModerate (IC₅₀ ~1 μM)

Applications in Research and Development

Drug Discovery

Triazolopyridines are explored for:

  • Antiparasitic agents: Targeting Cryptosporidium and C. hominis .

  • Anti-inflammatory agents: Inhibiting p38 MAPK in autoimmune diseases (e.g., ankylosing spondylitis) .

  • Oncology: Investigated for ATM kinase inhibition in cancer therapy .

Case study:
A derivative with a fluorinated pyridyl group showed improved hERG selectivity (EC₅₀/IC₅₀ ratio >60), enhancing its therapeutic window .

ParameterGuideline
StorageSealed at 2–8°C, away from light
PPEGloves, goggles, lab coat
Waste disposalFollow local regulations (UN 3259)
SupplierProduct CodePurityPrice (100 mg)
CymitQuimica10-F469068≥98%Inquiry
Sigma-AldrichCDS025340≥95%$200–$500
Next PeptideNP200825≥98%$150–$300

Key analogs:

  • 6-Bromo-8-methyl derivative: CAS 1216301-85-7 (CymitQuimica) .

  • N-Ethyl variant: CAS 951884-90-5 (CymitQuimica) .

Challenges and Future Directions

  • Synthetic complexity: Multi-step synthesis with low yields for some intermediates .

  • Selectivity optimization: Balancing potency and hERG safety remains a priority .

  • In vivo efficacy: Further studies needed to validate oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator